molecular formula C8H13NO5 B12858585 (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid

Katalognummer: B12858585
Molekulargewicht: 203.19 g/mol
InChI-Schlüssel: JMGLNUYLNWCZQW-KGZKBUQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4R)-2-Oxa-5-azabicyclo[222]octane;oxalic acid is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane typically involves the use of palladium-catalyzed reactions. One common method is the 1,2-aminoacyloxylation of cyclopentenes, which proceeds efficiently with a broad array of substrates . This reaction can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic processes on a larger scale, ensuring high yield and purity. The use of green chemistry principles, such as minimizing waste and using less toxic reagents, is also a consideration in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Wissenschaftliche Forschungsanwendungen

(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various complex molecules.

    Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: The compound has potential therapeutic applications due to its bioactive properties.

    Industry: It can be used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors in the body.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane apart is its specific arrangement of oxygen and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H13NO5

Molekulargewicht

203.19 g/mol

IUPAC-Name

(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane;oxalic acid

InChI

InChI=1S/C6H11NO.C2H2O4/c1-2-6-3-7-5(1)4-8-6;3-1(4)2(5)6/h5-7H,1-4H2;(H,3,4)(H,5,6)/t5-,6-;/m1./s1

InChI-Schlüssel

JMGLNUYLNWCZQW-KGZKBUQUSA-N

Isomerische SMILES

C1C[C@@H]2CO[C@H]1CN2.C(=O)(C(=O)O)O

Kanonische SMILES

C1CC2COC1CN2.C(=O)(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.